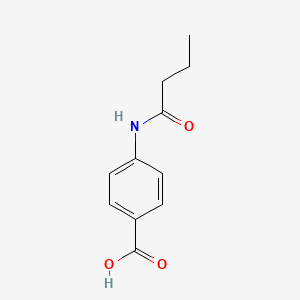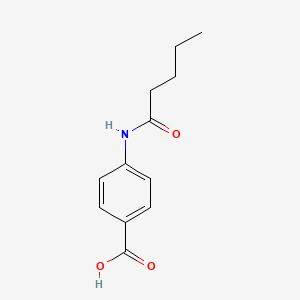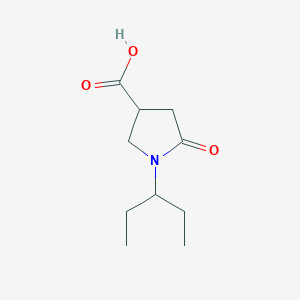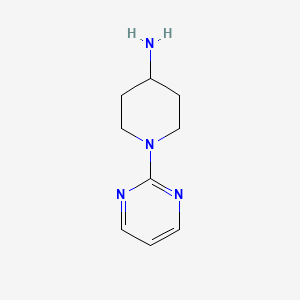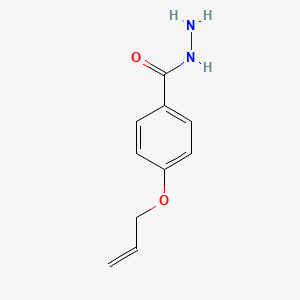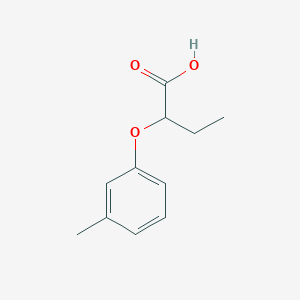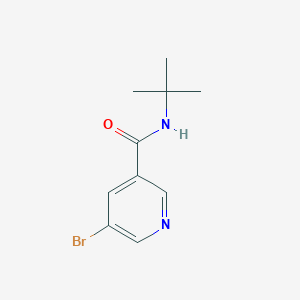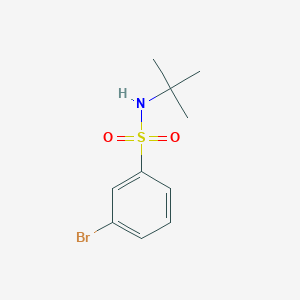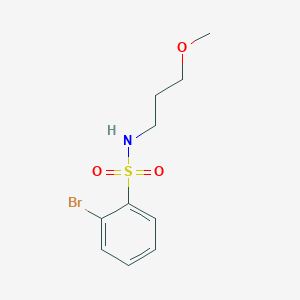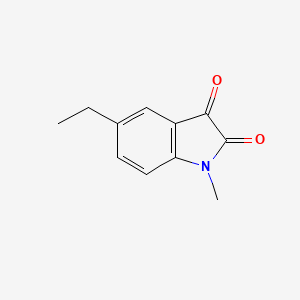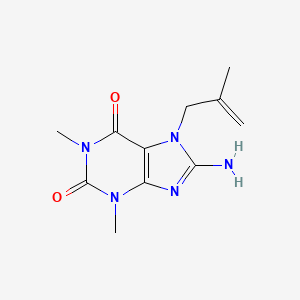
8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione" is a derivative of 1,3-dimethylxanthine, which is a class of purine derivatives. These derivatives have been extensively studied due to their wide range of biological activities, including cardiovascular and antimicrobial effects. The compound is structurally related to other purine derivatives that have been synthesized and tested for various biological activities, such as antiarrhythmic, hypotensive, and antimicrobial activities .
Synthesis Analysis
The synthesis of related purine derivatives typically involves the reaction of substituted xanthines with different amines. For instance, the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydro-1H-purine-2,6-diones involved the use of primary and secondary amines reacting with a bromo-substituted precursor in an aqueous dioxane medium . The structural confirmation of these compounds was achieved through elemental analysis and 1H NMR-spectrometry, which provided detailed information about the proton signals corresponding to different parts of the molecule .
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the presence of a purine moiety, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. In the case of the compounds studied, various substituents are attached to the purine core at positions 7 and 8, which significantly influence the biological activity of these molecules. The 1H NMR-spectrometry data provided insights into the proton environment of the uracil moiety, the substituents, and the aromatic protons, which are crucial for understanding the molecular interactions of these compounds .
Chemical Reactions Analysis
The chemical reactivity of purine derivatives is influenced by the substituents present on the purine core. For example, the introduction of alkylamino groups at position 8 and hydroxy-aminopropyl groups at position 7 has been shown to confer specific biological activities. The reactions involved in the synthesis of these compounds, such as the reaction of bromo-substituted xanthines with amines, are key to producing the desired derivatives with potential biological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, including solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents affects these properties and, consequently, the biological activity of the compounds. For instance, the antimicrobial and antifungal activities of certain derivatives were found to be higher than those of reference drugs, indicating that the specific substituents confer advantageous properties for these applications .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches : A variety of synthesis methods have been developed for compounds similar to 8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione. These include catalytic reduction from corresponding nitroxanthines and base-catalyzed cyclization from amino-uracils. Such syntheses lead to various substituted xanthines which are further modified to produce a range of derivatives (Mosselhi & Pfleiderer, 2010).
Chemical Reactions and Properties : The chemical properties of these compounds are characterized by their pKa values, UV, and NMR spectra, along with elemental analyses. This information is crucial for understanding their behavior in different chemical environments and potential applications in various fields (Mosselhi & Pfleiderer, 2010).
Potential Applications in Drug Development
Derivatives as Receptor Ligands : Some derivatives of this compound, particularly those with modifications at the 7th and 8th positions, have shown potential as ligands for various serotonin receptors (5-HT1A, 5-HT2A, 5-HT7). This suggests their potential utility in developing medications for conditions like depression and anxiety (Chłoń-Rzepa et al., 2013).
Cardiovascular Activity : Certain analogs of 8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione have been synthesized and evaluated for cardiovascular activities, such as antiarrhythmic and hypotensive effects. These studies are foundational for exploring their potential as treatments for cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity : In the realm of respiratory conditions, some derivatives have been explored for their antihistaminic activity, indicating potential use in treating conditions like asthma and allergic reactions (Pascal et al., 1985).
Structural Analysis and Material Design
- Intermolecular Interactions : Detailed studies have been conducted to understand the intermolecular interactions in derivatives of this compound. This knowledge is essential for designing new materials and understanding their potential applications in various industries (Shukla et al., 2020).
properties
IUPAC Name |
8-amino-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-6(2)5-16-7-8(13-10(16)12)14(3)11(18)15(4)9(7)17/h1,5H2,2-4H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWSBIFYKTUTOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406705 |
Source


|
| Record name | 8-Amino-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione | |
CAS RN |
902047-64-7 |
Source


|
| Record name | 8-Amino-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

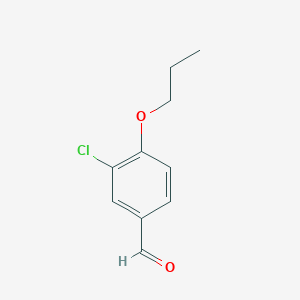
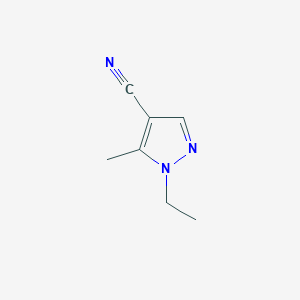
acetic acid](/img/structure/B1275947.png)

